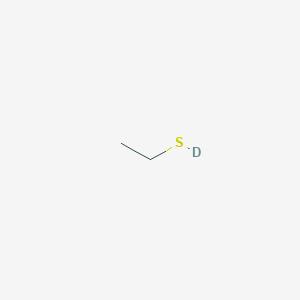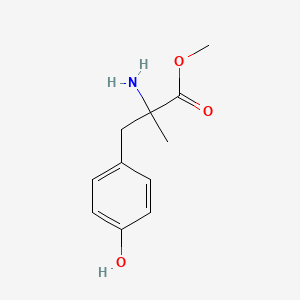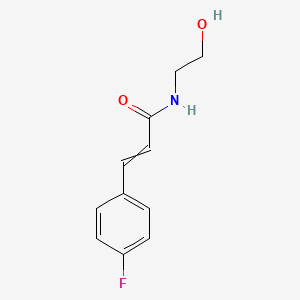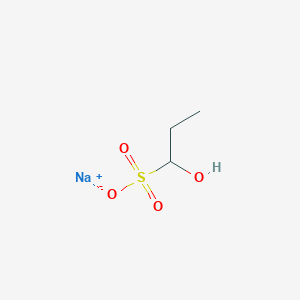
Magnesium;2-butoxyoxane;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;2-butoxyoxane;chloride is a chemical compound that combines magnesium, 2-butoxyoxane, and chloride ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of magnesium;2-butoxyoxane;chloride involves the reaction of magnesium chloride with 2-butoxyoxane under controlled conditions. The reaction typically requires an anhydrous environment to prevent the formation of unwanted by-products. The reaction can be represented as follows:
MgCl2+2-butoxyoxane→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;2-butoxyoxane;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of magnesium.
Reduction: It can be reduced under specific conditions to yield magnesium metal.
Substitution: The chloride ion can be substituted with other anions or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide or potassium iodide can facilitate substitution reactions.
Major Products
Oxidation: Magnesium oxide or magnesium hydroxide.
Reduction: Magnesium metal.
Substitution: Various magnesium salts depending on the substituent used.
Aplicaciones Científicas De Investigación
Magnesium;2-butoxyoxane;chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in biological systems and as a magnesium supplement.
Medicine: Investigated for its therapeutic properties, including its use in treating magnesium deficiency.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of magnesium;2-butoxyoxane;chloride involves the interaction of magnesium ions with various molecular targets. Magnesium ions play a crucial role in numerous biochemical processes, including enzyme activation, DNA synthesis, and cellular signaling. The compound’s effects are mediated through the binding of magnesium ions to specific proteins and enzymes, modulating their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Magnesium chloride: A simple inorganic salt with widespread applications.
Magnesium sulfate: Used in medicine and industry for its therapeutic and chemical properties.
Magnesium oxide: Employed as a refractory material and in pharmaceuticals.
Uniqueness
Magnesium;2-butoxyoxane;chloride is unique due to the presence of the 2-butoxyoxane moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other magnesium compounds may not be suitable.
Propiedades
Fórmula molecular |
C9H17ClMgO2 |
|---|---|
Peso molecular |
216.99 g/mol |
Nombre IUPAC |
magnesium;2-butoxyoxane;chloride |
InChI |
InChI=1S/C9H17O2.ClH.Mg/c1-2-3-7-10-9-6-4-5-8-11-9;;/h9H,1-8H2;1H;/q-1;;+2/p-1 |
Clave InChI |
KDWNZTOSBAXCDM-UHFFFAOYSA-M |
SMILES canónico |
[CH2-]CCCOC1CCCCO1.[Mg+2].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(n,n-Diethyl-n-methylamino)ethyl]-7-methoxy-4-methylcoumarin](/img/structure/B13421859.png)

![ethyl N-[4-[3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidin-2-yl]phenyl]carbamate](/img/structure/B13421880.png)


![1-[(2,4-Difluorophenyl)(phenyl)methyl]-1,4-diazepane](/img/structure/B13421885.png)
![4-[(2-Hydroxybenzoyl)amino]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B13421890.png)
![Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate](/img/structure/B13421896.png)





